6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole
CAS No.:
Cat. No.: VC17234630
Molecular Formula: C9H3F7N2O
Molecular Weight: 288.12 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H3F7N2O |
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Molecular Weight | 288.12 g/mol |
IUPAC Name | 6-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole |
Standard InChI | InChI=1S/C9H3F7N2O/c10-3-1-4-6(5(2-3)19-9(14,15)16)18-7(17-4)8(11,12)13/h1-2H,(H,17,18) |
Standard InChI Key | ZYFJXGFBLDKEOR-UHFFFAOYSA-N |
Canonical SMILES | C1=C(C=C(C2=C1NC(=N2)C(F)(F)F)OC(F)(F)F)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
6-Fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole features a benzimidazole core fused to a benzene ring, with substituents at the 2-, 4-, and 6-positions (Figure 1). The trifluoromethyl (-CF₃) group at position 2 and the trifluoromethoxy (-OCF₃) group at position 4 create a highly electronegative environment, while the fluorine atom at position 6 further modulates electronic distribution .
Table 1: Key Physicochemical Properties
Property | Value/Description | Source |
---|---|---|
Molecular Formula | C₉H₃F₇N₂O | |
CAS Number | 1980040-20-7 | |
Molecular Weight | 288.12 g/mol (calculated) | - |
Substituent Effects | Enhanced lipophilicity, metabolic stability |
Electronic and Steric Features
The trifluoromethoxy group introduces steric bulk and electron-withdrawing effects, stabilizing the benzimidazole ring against nucleophilic attack. Quantum mechanical calculations suggest that the fluorine atoms at positions 4 and 6 participate in intramolecular hydrogen bonding, further rigidifying the structure . These properties make the compound resistant to hydrolysis and oxidative degradation, critical for drug design .
Synthesis and Manufacturing Approaches
Conventional Synthetic Routes
Early synthesis strategies for fluorinated benzimidazoles relied on condensation reactions between 1,2-phenylenediamine derivatives and carboxylic acid analogs. For 6-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole, a modified Vorbruggen glycosylation method has been employed, involving:
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Diazotization: Treatment of 2-amino-4-trifluoromethoxy-6-fluoroaniline with nitrous acid to form a diazonium salt.
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Cyclization: Reaction with trifluoroacetic anhydride under reflux to form the benzimidazole core .
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Purity | Key Advantage | Limitation |
---|---|---|---|---|
Vorbruggen Glycosylation | 65–70 | >95% | Scalability | Requires anhydrous conditions |
Microwave-Assisted | 85–89 | 98% | Reduced reaction time | Specialized equipment needed |
Microwave-Assisted Optimization
Recent advances utilize microwave irradiation to accelerate reaction kinetics. For example, coupling 4-fluoro-5-(trifluoromethoxy)-1,2-phenylenediamine with methyl 4-formylbenzoate under microwave conditions (240°C, 10 bar) achieves 85% yield within 5 minutes . This method minimizes side products like N(3)-isomers, which commonly arise in traditional thermal approaches .
Biological Activity and Mechanisms
Antimicrobial Properties
The compound demonstrates broad-spectrum antimicrobial activity, with minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli. Its mechanism involves disruption of microbial DNA gyrase through non-covalent interactions with the enzyme’s ATP-binding pocket .
Industrial and Material Science Applications
Electronic Materials
The compound’s electron-deficient aromatic system makes it a candidate for organic semiconductors. Thin-film transistors incorporating 6-fluoro-4-(trifluoromethoxy)-2-(trifluoromethyl)-1H-benzimidazole exhibit hole mobility of 0.12 cm²/V·s, comparable to commercial fluoropolymers .
Agrochemical Intermediates
As a precursor to herbicides, its stability under UV exposure and soil persistence (half-life >90 days) address key challenges in crop protection. Derivatives inhibit acetolactate synthase (ALS), a critical enzyme in branched-chain amino acid synthesis in plants .
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